

Application Notes and Protocols: Synthesis of Bis(cyanopropyl)dichlorosilane

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Compound of Interest

Compound Name: *Bis(cyanopropyl)dichlorosilane*

Cat. No.: *B091294*

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This document provides a detailed experimental procedure for the synthesis of **Bis(cyanopropyl)dichlorosilane**. The protocol is based on the principles of hydrosilylation, a common method for forming silicon-carbon bonds. Due to the challenges associated with the hydrosilylation of electron-deficient alkenes like allyl cyanide, this protocol outlines a robust procedure using a cobalt carbonyl catalyst, which has shown efficacy in similar reactions.

Chemical Data and Properties

A summary of the key quantitative data for the reactants and the final product is presented below for easy reference.

Compound	Formula	Molecular Weight (g/mol)	Boiling Point (°C/mmHg)	Density (g/mL at 25°C)	Refractive Index (at 20°C)	CAS Number
Dichlorosilane	H ₂ SiCl ₂	101.01	8.3 / 760	1.22	N/A	4109-96-0
Allyl Cyanide	C ₄ H ₅ N	67.09	119 / 760	0.834	1.406	109-75-1
Bis(cyanopropyl)dichlorosilane	C ₈ H ₁₂ Cl ₂ N ₂ Si	235.19	173-177 / 1	1.166	1.4799	1071-17-6

Experimental Protocol: Hydrosilylation of Allyl Cyanide with Dichlorosilane

This protocol describes the synthesis of **Bis(cyanopropyl)dichlorosilane** via the hydrosilylation of allyl cyanide with dichlorosilane, catalyzed by octacarbonyldicobalt.

Materials:

- Allyl cyanide (≥98%)
- Dichlorosilane (≥99%)
- Octacarbonyldicobalt (Co₂(CO)₈)
- Anhydrous Toluene (or other suitable inert solvent)
- Argon or Nitrogen gas (high purity)
- Liquid Nitrogen

Equipment:

- High-pressure stainless steel reactor (e.g., Hoke cylinder) equipped with a magnetic stir bar, pressure gauge, and inlet/outlet valves.
- Schlenk line or glovebox for inert atmosphere manipulation.
- Cannula for liquid transfers.
- Cold trap.
- Distillation apparatus for purification.
- Standard laboratory glassware.

Procedure:

- Reactor Preparation:
 - Thoroughly dry the stainless steel reactor and all glassware in an oven at 120°C overnight and allow to cool under a stream of inert gas (Argon or Nitrogen).
 - Assemble the reactor, ensuring all fittings are secure.
 - Evacuate the reactor under high vacuum and then flush with inert gas. Repeat this cycle three times to ensure an inert atmosphere.
- Charging the Reactor:
 - Under a positive pressure of inert gas, introduce the catalyst, octacarbonyldicobalt ($\text{Co}_2(\text{CO})_8$), into the reactor. A typical catalyst loading would be in the range of 0.1-0.5 mol% relative to dichlorosilane.
 - Add anhydrous toluene to the reactor via cannula. The solvent volume should be sufficient to ensure proper mixing of the reactants.
 - Add allyl cyanide to the reactor via cannula. For the synthesis of the bis-substituted product, a slight excess of the alkene is recommended. A molar ratio of dichlorosilane to allyl cyanide of 1:2.2 is a good starting point.

- Seal the reactor and cool it in a Dewar flask filled with liquid nitrogen.
- Addition of Dichlorosilane:
 - With the reactor cooled in liquid nitrogen, connect the dichlorosilane gas cylinder to the reactor inlet via a pre-weighed lecture bottle or by condensing a known amount of the gas.
 - Carefully condense the desired amount of dichlorosilane into the reactor. The amount can be determined by the change in weight of the lecture bottle or by volumetric calculation if condensed.
 - Once the addition is complete, close the reactor inlet valve.
- Reaction:
 - Remove the liquid nitrogen bath and place the reactor in a water bath maintained at room temperature (approximately 20-25°C).
 - Begin vigorous stirring of the reaction mixture.
 - Monitor the internal temperature and pressure of the reactor. The reaction may have an induction period, after which an exotherm (sudden temperature increase) may be observed. If the reaction becomes too vigorous, cooling may be necessary to maintain control.
 - Allow the reaction to proceed for 12-24 hours at room temperature, or with gentle heating (e.g., 40-50°C) if the reaction is sluggish. Reaction progress can be monitored by taking aliquots (if the reactor setup allows) and analyzing by GC or NMR.
- Work-up and Purification:
 - After the reaction is complete, cool the reactor in an ice bath.
 - Carefully vent any excess pressure through a scrubber containing a suitable quenching agent (e.g., a solution of sodium hydroxide).
 - Open the reactor under an inert atmosphere and transfer the crude reaction mixture to a distillation flask via cannula.

- Remove the solvent and any unreacted allyl cyanide by distillation at atmospheric pressure or under reduced pressure.
- The desired product, **Bis(cyanopropyl)dichlorosilane**, is a high-boiling liquid and should be purified by fractional distillation under high vacuum. Collect the fraction boiling at approximately 173-177°C at 1 mmHg.^[1]
- Characterization:
 - The purified product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its identity and purity.

Safety Precautions:

- Dichlorosilane is a highly flammable, corrosive, and toxic gas. It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
- Octacarbonyldicobalt is a toxic solid. Handle in a fume hood and avoid inhalation of dust.
- The reaction is performed under pressure and can be exothermic. Use a blast shield and monitor the reaction carefully.
- **Bis(cyanopropyl)dichlorosilane** is corrosive and reacts with moisture. Handle under an inert atmosphere and avoid contact with skin and eyes.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of **Bis(cyanopropyl)dichlorosilane**.



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Caption: Workflow for the synthesis of **Bis(cyanopropyl)dichlorosilane**.

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References

- 1. BIS(CYANOPROPYL)DICHLOROSILANE | [gelest.com]
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